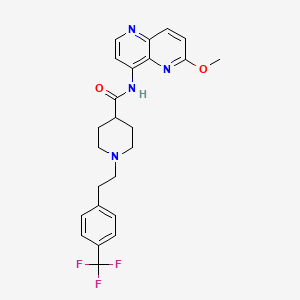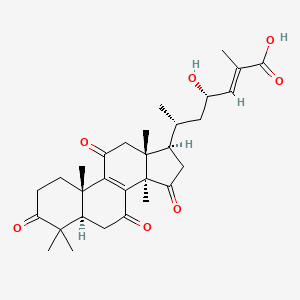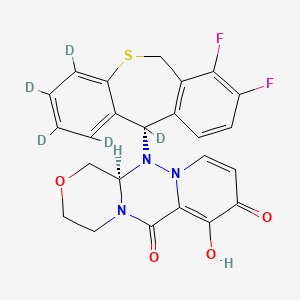
Baloxavir-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baloxavir-d5 is a deuterated form of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir-d5 involves the preparation of key intermediates, such as chiral triazinanone and diastereomeric intermediates. These intermediates are synthesized through optical resolution and condensation reactions . The process includes the use of reagents like T3P and methanesulfonic acid, and the reactions are performed on a kilogram scale .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation and solid acid catalysts, such as sulfonate resin, has been developed to improve the efficiency and yield of the synthesis . This method significantly reduces reaction time and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Baloxavir-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, Baloxavir acid.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of key intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and methanesulfonic acid are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include Baloxavir acid, which is the active form of the drug, and various intermediates used in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Baloxavir-d5 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Wirkmechanismus
Baloxavir-d5 exerts its effects by inhibiting the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition blocks the cap-dependent endonuclease activity, preventing the initiation of mRNA synthesis and ultimately reducing viral proliferation . The molecular targets involved include the polymerase acidic protein and other components of the influenza virus replication machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir: Similar to Oseltamivir, it is a neuraminidase inhibitor used for influenza treatment.
Peramivir: Another neuraminidase inhibitor with a similar mechanism of action to Oseltamivir and Zanamivir.
Uniqueness of Baloxavir-d5
This compound is unique due to its mechanism of action as a polymerase acidic endonuclease inhibitor, which is different from the neuraminidase inhibitors like Oseltamivir, Zanamivir, and Peramivir . This unique mechanism allows this compound to be effective against influenza strains that may be resistant to neuraminidase inhibitors .
Eigenschaften
Molekularformel |
C24H19F2N3O4S |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(3R)-11-hydroxy-2-[(11S)-1,2,3,4,11-pentadeuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D |
InChI-Schlüssel |
FIDLLEYNNRGVFR-BIFDEEDFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[C@@](C3=C(CS2)C(=C(C=C3)F)F)([2H])N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)O)[2H])[2H] |
Kanonische SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
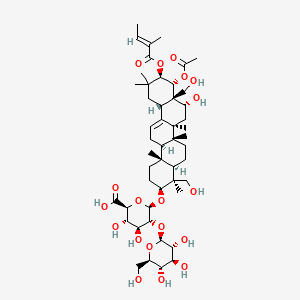
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)


![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
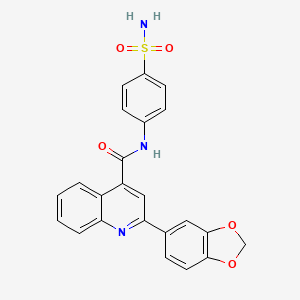
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
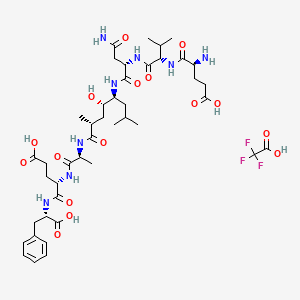

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
